molecular formula C9H12O4 B2908676 2,6-Bis(hydroxymethyl)-4-methoxyphenol CAS No. 21893-97-0

2,6-Bis(hydroxymethyl)-4-methoxyphenol

Cat. No.: B2908676
CAS No.: 21893-97-0
M. Wt: 184.191
InChI Key: JXMWJLYIVJTAQT-UHFFFAOYSA-N
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Description

2,6-Bis(hydroxymethyl)-4-methoxyphenol is a chemical compound. It is a versatile chemical intermediate . It can be used as a ligand to synthesize a variety of metal complexes and catalysts .


Synthesis Analysis

The synthesis of this compound can be achieved through a novel one-pot biocatalytic process. This process uses naturally-occurring 2,6-lutidine and recombinant microbial whole cells as catalysts . The bioconversion enabled titers exceeding 12 g L−1 with a space–time yield of 0.8 g L−1 h−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .

Scientific Research Applications

Hydrogen-Bonding Networks

2,6-Bis(hydroxymethyl)-4-methoxyphenol displays unique hydrogen-bonding networks, forming sheets in various structures. These networks, often involving centrosymmetric dimeric subunits, are significant in crystallography and materials science (Masci & Thuéry, 2002).

DNA Binding and SOD Activity

This compound plays a role in forming porphyrin Schiff base metal complexes, which have been studied for their DNA binding properties and superoxide dismutase (SOD) activities. Such applications are crucial in biochemical and pharmacological research (Çay et al., 2015).

Synthesis of Organic Compounds

This compound is used in synthesizing various organic compounds, such as 5-methyl-2-hydroxyisophthaladehyde. This demonstrates its utility in organic chemistry and material synthesis (Xian Yu-jian, 2008).

Crosslinking in Polymer Science

This compound is instrumental in the crosslinking of polymers like sulphonated poly (ether ether ketone) for proton exchange membranes, highlighting its importance in polymer chemistry and materials engineering (Hande et al., 2008).

Inhibitory Effects in Cancer Research

This compound has been explored for its role in inhibiting the activation of certain proteins in cancer cells, pointing to its potential in cancer research and therapy (Murakami et al., 2006).

Catalytic Properties in Biochemistry

Research shows its applicability in investigating the identity of the nucleophile initiating the hydrolysis of phosphate esters, relevant in biochemistry and enzymology (Brown et al., 2016).

Properties

IUPAC Name

2,6-bis(hydroxymethyl)-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-13-8-2-6(4-10)9(12)7(3-8)5-11/h2-3,10-12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMWJLYIVJTAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)CO)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21893-97-0
Record name 2,6-bis(hydroxymethyl)-4-methoxyphenol
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